5'-Chloro-5'-désoxyadénosine hydrate

Vue d'ensemble

Description

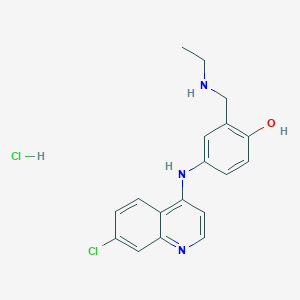

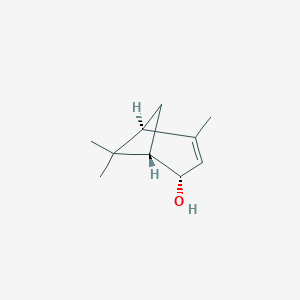

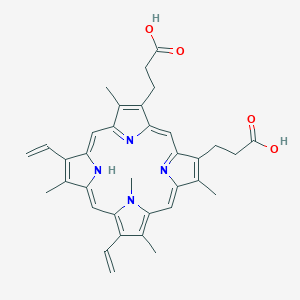

5’-Chloro-5’-deoxyadenosine hydrate is a nucleoside analog . It is used as a substrate in polyketide biosynthesis .

Synthesis Analysis

5’-Chloro-5’-deoxyadenosine hydrate can be synthesized from S-adenosyl-L-methionine (SAM) in a reaction catalyzed by a SAM-dependent chlorinase . Through a 7-step route, 5’-chloro-5’-deoxyadenosine can be converted to chloroethylmalonyl-CoA .Molecular Structure Analysis

The molecular formula of 5’-Chloro-5’-deoxyadenosine hydrate is C10H12ClN5O3 . Its molecular weight is 285.69 (anhydrous basis) .Chemical Reactions Analysis

5’-Chloro-5’-deoxyadenosine hydrate can be converted to chloroethylmalonyl-CoA, which has been shown to be involved in the biosynthesis of the anticancer agent salinosporamide A in the marine bacterium S. tropica .Applications De Recherche Scientifique

Propriétés chimiques

“5'-Chloro-5'-désoxyadénosine hydrate” est un analogue de nucléoside . Il a une formule empirique de C10H12ClN5O3 et un poids moléculaire de 285,69 (base anhydre) .

Recherche biochimique

Ce composé est utilisé comme substrat dans la biosynthèse des polykétides . Les polykétides sont une classe de métabolites secondaires produits par certains organismes vivants et présentent des activités biologiques et des fonctions pharmacologiques diverses.

Recherche sur le cancer

“this compound” joue un rôle dans la recherche sur le cancer . Il est impliqué dans la biosynthèse de l'agent anticancéreux salinosporamide A .

Réaction enzymatique

La S- (5'-adenosyl)-L-méthionine (SAM) peut être convertie en 5'-chloro-5'-désoxyadénosine dans une réaction catalysée par une chlorinase dépendante de la SAM . Cette réaction est une étape cruciale dans certaines voies biochimiques.

Intermédiaire synthétique

Ce composé est utilisé comme intermédiaire synthétique . Il peut être utilisé dans la synthèse de divers autres composés, contribuant à un large éventail de recherches chimiques et pharmaceutiques.

Voie de biosynthèse

Par une voie en 7 étapes, la 5'-chloro-5'-désoxyadénosine peut être convertie en chloroéthylmalonyl-CoA . Ce composé s'est avéré être impliqué dans la biosynthèse de la salinosporamide A dans la bactérie marine S. tropica .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 5’-Chloro-5’-deoxyadenosine hydrate is the enzyme 5’-methylthioadenosine phosphorylase (MTAP), which is a tumor suppressor gene . This compound serves as a substrate for MTAP, and its specificity and kinetics are subjects of research .

Mode of Action

5’-Chloro-5’-deoxyadenosine hydrate interacts with its target, MTAP, by serving as a substrate for the enzyme . The interaction results in the phosphorylation of the compound, which is a crucial step in its mechanism of action .

Biochemical Pathways

The compound is involved in the S-adenosylmethionine (AdoMet) and methionine salvage pathways . It is synthesized from adenosine through a selective chlorination reaction . The compound can be converted to chloroethylmalonyl-CoA through a seven-step route, which is involved in the biosynthesis of the anticancer agent salinosporamide A .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of 5’-Chloro-5’-deoxyadenosine hydrate’s action are primarily related to its role in the biosynthesis of salinosporamide A, an anticancer agent . By serving as a substrate for MTAP, it supports the expression of this tumor suppressor gene .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , indicating that light, moisture, and temperature could affect its stability.

Analyse Biochimique

Biochemical Properties

5’-Chloro-5’-deoxyadenosine hydrate plays a crucial role in polyketide biosynthesis. It is used as a substrate in reactions catalyzed by SAM-dependent chlorinase, converting S-adenosyl-L-methionine to 5’-chloro-5’-deoxyadenosine . This compound can be further converted to chloroethylmalonyl-CoA, which is involved in the biosynthesis of the anticancer agent salinosporamide A in the marine bacterium Salinispora tropica . The interactions of 5’-Chloro-5’-deoxyadenosine hydrate with enzymes like SAM-dependent chlorinase highlight its importance in biochemical pathways.

Cellular Effects

5’-Chloro-5’-deoxyadenosine hydrate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the biosynthesis of chloroethylmalonyl-CoA suggests its involvement in cellular metabolic pathways that are crucial for cell function and survival . Additionally, its impact on the production of anticancer agents indicates potential therapeutic applications in cancer treatment.

Molecular Mechanism

At the molecular level, 5’-Chloro-5’-deoxyadenosine hydrate exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for SAM-dependent chlorinase, leading to the production of chloroethylmalonyl-CoA . This compound’s ability to participate in enzyme-catalyzed reactions and influence gene expression underscores its significance in molecular biology and biochemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Chloro-5’-deoxyadenosine hydrate can change over time. The compound is stable when stored at -20°C and has a shelf life of at least four years . Studies have shown that its stability and degradation can impact its long-term effects on cellular function. Understanding these temporal effects is essential for optimizing its use in biochemical research and therapeutic applications.

Metabolic Pathways

5’-Chloro-5’-deoxyadenosine hydrate is involved in metabolic pathways that include its conversion to chloroethylmalonyl-CoA . This conversion is part of the biosynthesis of salinosporamide A, an anticancer agent. The compound’s interactions with enzymes like SAM-dependent chlorinase and its role in metabolic flux highlight its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, 5’-Chloro-5’-deoxyadenosine hydrate is transported and distributed through specific mechanisms. While detailed information on its transporters and binding proteins is limited, its role in polyketide biosynthesis suggests that it may interact with various cellular components to achieve its effects .

Propriétés

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3.H2O/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14);1H2/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFACRIDKAAYORV-MCDZGGTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584239 | |

| Record name | 5'-Chloro-5'-deoxyadenosine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

698999-09-6 | |

| Record name | 5'-Chloro-5'-deoxyadenosine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 698999-09-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)

![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)